molecular formula C8H8ClNO B3282043 N-hydroxy-2-methylbenzenecarboximidoyl chloride CAS No. 74467-03-1

N-hydroxy-2-methylbenzenecarboximidoyl chloride

Cat. No. B3282043
CAS RN: 74467-03-1
M. Wt: 169.61 g/mol
InChI Key: RMEACWADEPTZOU-UHFFFAOYSA-N
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Description

N-hydroxy-2-methylbenzenecarboximidoyl chloride (HOBt-Cl) is a chemical compound that is widely used in chemical synthesis. It is a versatile reagent that can be used to activate carboxylic acids in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). This activation process enables the formation of amide bonds, which are important in the synthesis of peptides, proteins, and other biomolecules.

Scientific Research Applications

Photooxidation Studies

Research by Zepp, Hoigné, & Bader (1987) in "Environmental Science & Technology" highlights the oxidation kinetics of various organic chemicals, including butyl chloride and nitrobenzene, in the presence of hydroxyl radical scavengers. This study is significant for understanding the nitrate-induced photooxidation rates of trace organic chemicals under environmental conditions.

Synthesis and Structural Analysis

A study by Hameršak et al. (1999) in "Helvetica Chimica Acta" discusses the acid-catalyzed methanolysis of N-hydroxy-α-oxobenzeneethanimidoyl chloride, providing insights into novel approaches to phenylglyoxylic and mandelic acid esters. This paper also compares the molecular structures of various α-oxo-oximes.

Homologization of Aldehydes and Ketones

Research by Schiess & Seebach (1983) in "Helvetica Chimica Acta" presents the usage of N-Methyl-C-(trichlortitanio)formimidoyl Chloride in homologations of aldehydes and ketones to α-Hydroxycarboxamides. This offers a new modification of the Passerini reaction, highlighting its high efficiency and yields.

Formation of Complexes

The formation of dioximes and nickel complexes from the treatment of N-Hydroxy-2-(hydroxyimino)ethanimidoyl chloride is explored by Serin, Oksal, & Serindaǧ (1992) in "Synthesis and Reactivity in Inorganic and Metal-organic Chemistry". This study contributes to the understanding of nickel complex formation and characterization.

properties

IUPAC Name

N-hydroxy-2-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEACWADEPTZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20824846
Record name N-Hydroxy-2-methylbenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-methylbenzenecarboximidoyl chloride

CAS RN

74467-03-1
Record name N-Hydroxy-2-methylbenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (2.22 g, 16.6 mmol, 1.0 equiv) was added to a stirred solution of 2-methyl-benzaldehyde oxime (2.25 g, 16.6 mmol, 1.0 equiv) in N,N-dimethylformamide (30 mL) at ambient temperature. Stirring was continued for 2 hours and the reaction quenched (ice-water). The resultant mixture was extracted with ethyl acetate. The combined organic extracts were washed sequentially with water (6×) and saturated aqueous sodium chloride solution (2×). The organic was then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to give 2.07 g (74%) of N-hydroxy-2-methylbenzenecarboximidoyl chloride as a green oil. 1H NMR (300 MHz, CDCl3) δ: 8.14 (s, 1H), 7.48-7.44 (m, 1H), 7.37-7.20 (m, 3H), 2.43 (s, 3H).
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-2-methylbenzenecarboximidoyl chloride
Reactant of Route 2
N-hydroxy-2-methylbenzenecarboximidoyl chloride

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